molecular formula C20H13B B3050266 9-(4-Bromophenyl)anthracene CAS No. 24672-71-7

9-(4-Bromophenyl)anthracene

Cat. No.: B3050266
CAS No.: 24672-71-7
M. Wt: 333.2 g/mol
InChI Key: MGKXIOUVBHVQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Bromophenyl)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a bromophenyl group at the 9th position of the anthracene structure enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromophenyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-bromoanthracene and 4-bromophenylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions usually include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: 9-(4-Methoxyphenyl)anthracene

    Oxidation: 9-(4-Bromophenyl)anthraquinone

    Reduction: 9-(4-Bromophenyl)dihydroanthracene

Scientific Research Applications

9-(4-Bromophenyl)anthracene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of DNA intercalation and as a fluorescent probe.

    Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 9-(4-Bromophenyl)anthracene primarily involves its ability to intercalate with DNA. The planar structure of the anthracene core allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation can lead to cell death, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

  • 9-Phenylanthracene
  • 9-(4-Methoxyphenyl)anthracene
  • 9,10-Diphenylanthracene

Comparison:

  • 9-Phenylanthracene: Lacks the bromine atom, making it less reactive in substitution reactions.
  • 9-(4-Methoxyphenyl)anthracene: Contains a methoxy group instead of a bromine atom, leading to different electronic properties and reactivity.
  • 9,10-Diphenylanthracene: Has two phenyl groups at the 9th and 10th positions, resulting in different photophysical properties and applications.

Properties

IUPAC Name

9-(4-bromophenyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKXIOUVBHVQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438375
Record name 9-(4-bromophenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24672-71-7
Record name 9-(4-bromophenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-Bromophenyl)anthracene
Reactant of Route 2
Reactant of Route 2
9-(4-Bromophenyl)anthracene
Reactant of Route 3
Reactant of Route 3
9-(4-Bromophenyl)anthracene
Reactant of Route 4
Reactant of Route 4
9-(4-Bromophenyl)anthracene
Reactant of Route 5
Reactant of Route 5
9-(4-Bromophenyl)anthracene
Reactant of Route 6
Reactant of Route 6
9-(4-Bromophenyl)anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.